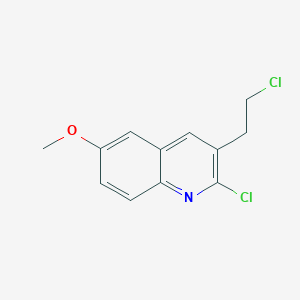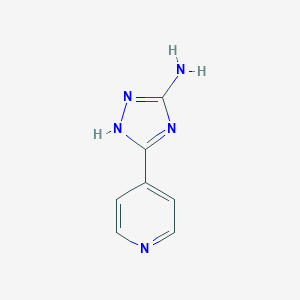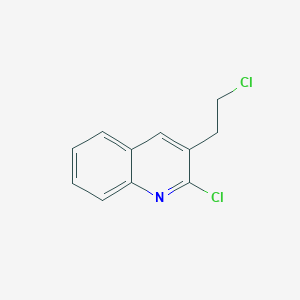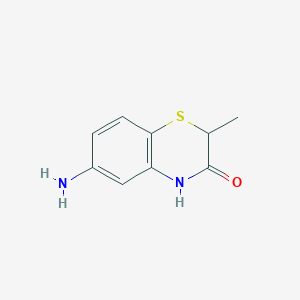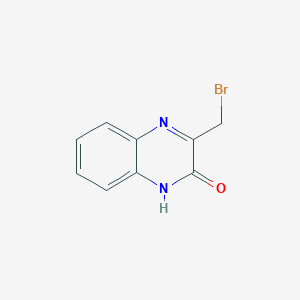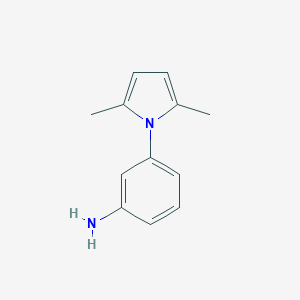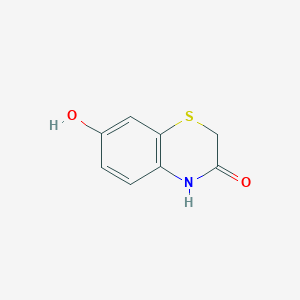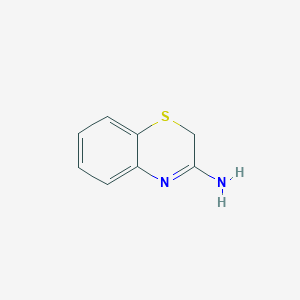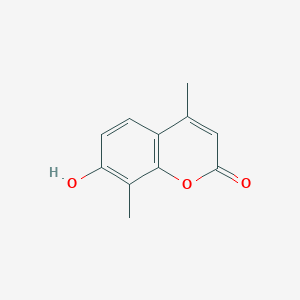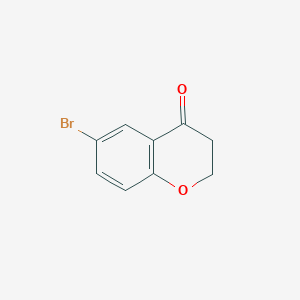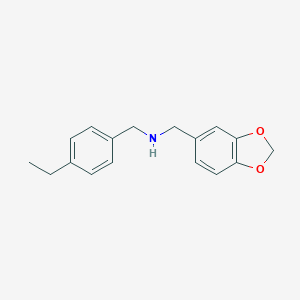![molecular formula C14H12FN3OS B184963 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea CAS No. 16113-37-4](/img/structure/B184963.png)
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mechanism Of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has not been fully elucidated. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical And Physiological Effects
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been found to have several biochemical and physiological effects. One study found that the compound was able to inhibit the activity of an enzyme called tyrosinase, which is involved in the synthesis of melanin. This suggests that the compound may have potential applications in the treatment of hyperpigmentation disorders. Another study found that the compound was able to inhibit the activity of an enzyme called xanthine oxidase, which is involved in the production of uric acid. This suggests that the compound may have potential applications in the treatment of gout.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea in lab experiments is its ability to inhibit the activity of certain enzymes and receptors. This makes it a useful tool for investigating the role of these enzymes and receptors in various physiological processes. However, one limitation of using the compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals or human subjects.
Future Directions
There are several potential future directions for research on 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One direction is to investigate the compound's potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to investigate the compound's potential applications in the treatment of hyperpigmentation disorders and gout. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to determine its potential toxicity and side effects.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been reported in several studies. One method involves the reaction of 4-fluoroaniline with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to form a Schiff base intermediate. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product. Another method involves the reaction of 4-fluoroaniline with cyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form a Schiff base intermediate. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.
Scientific Research Applications
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. The study found that the compound was able to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Another study investigated the compound's ability to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. The study found that the compound was able to inhibit the activity of acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer's disease.
properties
CAS RN |
16113-37-4 |
|---|---|
Product Name |
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
Molecular Formula |
C14H12FN3OS |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H12FN3OS/c15-11-5-7-12(8-6-11)17-14(20)18-16-9-10-3-1-2-4-13(10)19/h1-9,19H,(H2,17,18,20)/b16-9+ |
InChI Key |
UFHGAOUVTRWRMZ-MDZDMXLPSA-N |
Isomeric SMILES |
C1=C/C(=C\NNC(=S)NC2=CC=C(C=C2)F)/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)O |
Canonical SMILES |
C1=CC(=CNNC(=S)NC2=CC=C(C=C2)F)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



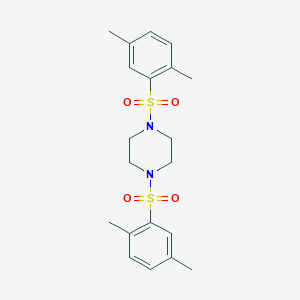
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)
